5-(Azetidine-1-carbonyl)-3-bromo-2-chloropyridine 5-(Azetidine-1-carbonyl)-3-bromo-2-chloropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13733953
InChI: InChI=1S/C9H8BrClN2O/c10-7-4-6(5-12-8(7)11)9(14)13-2-1-3-13/h4-5H,1-3H2
SMILES: C1CN(C1)C(=O)C2=CC(=C(N=C2)Cl)Br
Molecular Formula: C9H8BrClN2O
Molecular Weight: 275.53 g/mol

5-(Azetidine-1-carbonyl)-3-bromo-2-chloropyridine

CAS No.:

Cat. No.: VC13733953

Molecular Formula: C9H8BrClN2O

Molecular Weight: 275.53 g/mol

* For research use only. Not for human or veterinary use.

5-(Azetidine-1-carbonyl)-3-bromo-2-chloropyridine -

Specification

Molecular Formula C9H8BrClN2O
Molecular Weight 275.53 g/mol
IUPAC Name azetidin-1-yl-(5-bromo-6-chloropyridin-3-yl)methanone
Standard InChI InChI=1S/C9H8BrClN2O/c10-7-4-6(5-12-8(7)11)9(14)13-2-1-3-13/h4-5H,1-3H2
Standard InChI Key VPXFPLUHODAOTH-UHFFFAOYSA-N
SMILES C1CN(C1)C(=O)C2=CC(=C(N=C2)Cl)Br
Canonical SMILES C1CN(C1)C(=O)C2=CC(=C(N=C2)Cl)Br

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The compound’s IUPAC name, azetidin-1-yl-(5-bromo-6-chloropyridin-3-yl)methanone, reflects its core structure: a pyridine ring with bromine (Br) at position 5, chlorine (Cl) at position 2 (numbered as position 6 in the IUPAC system due to substitution patterns), and an azetidine-1-carbonyl group at position 3. Key identifiers include:

PropertyValueSource
Molecular FormulaC9H8BrClN2O\text{C}_9\text{H}_8\text{BrClN}_2\text{O}
Molecular Weight275.53 g/mol
SMILESC1CN(C1)C(=O)C2=CC(=C(N=C2)Cl)Br\text{C1CN(C1)C(=O)C2=CC(=C(N=C2)Cl)Br}
InChI KeyVPXFPLUHODAOTH-UHFFFAOYSA-N

The azetidine group, a four-membered saturated ring containing one nitrogen atom, introduces steric strain and conformational rigidity, which can influence both reactivity and interactions in biological systems.

Synthetic Routes and Optimization

One-Pot Synthesis Strategies

A patent describing the synthesis of 5-bromo-2-chloropyrimidine (CN114591250A) provides insights into potential routes for analogous compounds. While the target molecule differs in ring structure (pyridine vs. pyrimidine), key steps may include:

  • Bromination and Chlorination: Reacting a hydroxypyridine precursor with hydrobromic acid (HBr\text{HBr}) and hydrogen peroxide (H2O2\text{H}_2\text{O}_2) to introduce bromine, followed by chlorination using phosphorus oxychloride (POCl3\text{POCl}_3) .

  • Azetidine Coupling: Introducing the azetidine-1-carbonyl group via nucleophilic acyl substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Example Protocol (hypothetical):

  • Step 1: 3-Hydroxypyridine is brominated using HBr/H2O2\text{HBr}/\text{H}_2\text{O}_2 at 80°C for 6 hours, yielding 5-bromo-3-hydroxypyridine .

  • Step 2: Chlorination with POCl3\text{POCl}_3 and triethylamine (Et3N\text{Et}_3\text{N}) at 50°C for 5 hours replaces the hydroxyl group with chlorine .

  • Step 3: The azetidine carbonyl group is introduced via a palladium-catalyzed coupling between 5-bromo-2-chloropyridine-3-carboxylic acid and azetidine .

Yield Optimization: The patent reports a 99.4% yield for 5-bromo-2-chloropyrimidine using optimized HBr\text{HBr} concentration (20–50 wt%) and catalytic triethylamine . Similar conditions could enhance efficiency for the target compound.

Reactivity and Functionalization

Substitution Reactions

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (SN_\text{N}Ar) at the bromine or chlorine positions . For example:

  • Bromine Replacement: Reaction with amines (e.g., NH3\text{NH}_3) generates 5-amino-2-chloropyridine derivatives .

  • Chlorine Replacement: Thiols or alkoxides displace chlorine under basic conditions .

Cross-Coupling Reactions

The bromine atom serves as a handle for Suzuki-Miyaura coupling with aryl boronic acids, enabling biaryl formation :

R-B(OH)2+5-(Azetidine-1-carbonyl)-3-bromo-2-chloropyridinePd catalystR-Pyridine derivative\text{R-B(OH)}_2 + \text{5-(Azetidine-1-carbonyl)-3-bromo-2-chloropyridine} \xrightarrow{\text{Pd catalyst}} \text{R-Pyridine derivative}

This reactivity is critical for diversifying the compound’s applications in drug discovery .

Redox and Metalation Pathways

  • Metalation: Deprotonation at the pyridine ring’s α-position using strong bases (e.g., LDA) generates organometallic intermediates for further functionalization .

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) could saturate the azetidine ring, altering conformational dynamics.

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Competing substitution at bromine vs. chlorine requires precise control of reaction conditions .

  • Azetidine Stability: The strained ring may undergo ring-opening under acidic or high-temperature conditions.

Research Priorities

  • Biological Screening: Evaluate cytotoxicity, kinase inhibition, and antimicrobial activity in vitro.

  • Process Scale-Up: Adapt laboratory protocols for industrial production using continuous-flow reactors .

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